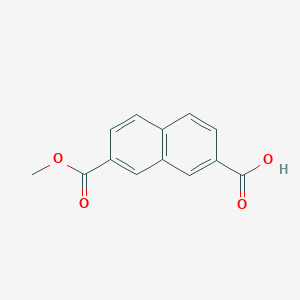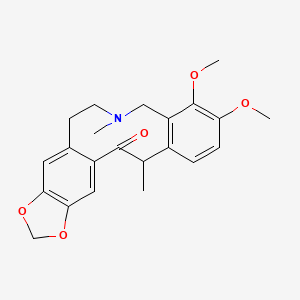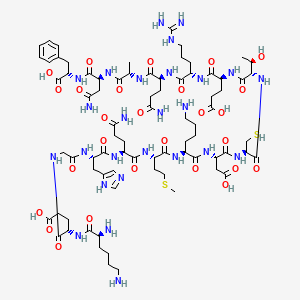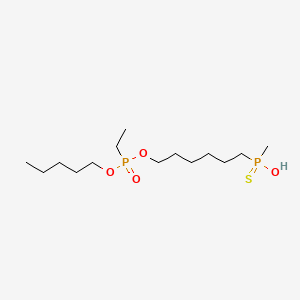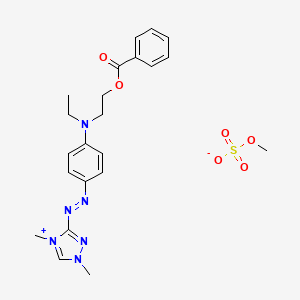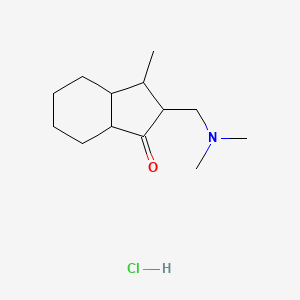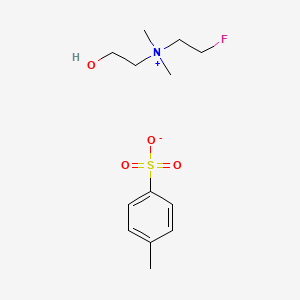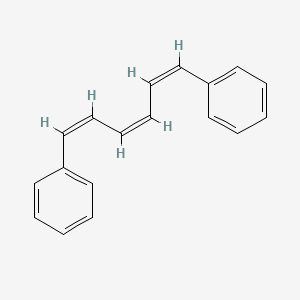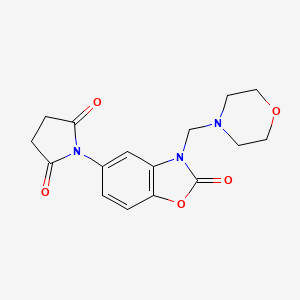
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidinedione core, a benzoxazole ring, and a morpholine moiety
Méthodes De Préparation
The synthesis of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzoxazole ring, followed by the introduction of the morpholine group and the pyrrolidinedione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .
Analyse Des Réactions Chimiques
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- can be compared with other similar compounds, such as:
2,5-Pyrrolidinedione derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and functional groups.
Benzoxazole derivatives: These compounds contain the benzoxazole ring and may have different substituents or additional functional groups.
Morpholine derivatives: These compounds feature the morpholine moiety and may have varying chemical structures and properties.
The uniqueness of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- lies in its specific combination of the pyrrolidinedione core, benzoxazole ring, and morpholine group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
81282-54-4 |
|---|---|
Formule moléculaire |
C16H17N3O5 |
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
1-[3-(morpholin-4-ylmethyl)-2-oxo-1,3-benzoxazol-5-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17N3O5/c20-14-3-4-15(21)19(14)11-1-2-13-12(9-11)18(16(22)24-13)10-17-5-7-23-8-6-17/h1-2,9H,3-8,10H2 |
Clé InChI |
HWELZVAKHIRUCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OC(=O)N3CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


